6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C12H19NO4. It is commonly used in organic synthesis and research due to its unique structural properties. The compound features a cyclohexene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the necessary functional groups.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to various amine derivatives.
Scientific Research Applications
6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid involves its ability to participate in various chemical reactions due to its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with other molecules through nucleophilic substitution or addition reactions. The carboxylic acid group can form esters, amides, or other derivatives, facilitating its incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
6-[(Tert-butoxycarbonyl)amino]cyclohexane-1-carboxylic acid: Similar structure but lacks the double bond in the cyclohexene ring.
6-[(Tert-butoxycarbonyl)amino]cyclohex-2-ene-1-carboxylic acid: Similar structure with the double bond in a different position.
6-[(Tert-butoxycarbonyl)amino]cyclohex-4-ene-1-carboxylic acid: Similar structure with the double bond in another position.
Uniqueness
6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid is unique due to the specific positioning of its functional groups, which allows for selective reactions and the formation of specific products. Its structure provides a balance between stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPYBSDCOQXJAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146823 | |
Record name | 3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437312-16-7 | |
Record name | 3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437312-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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